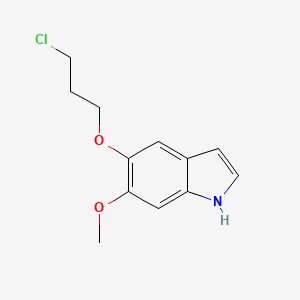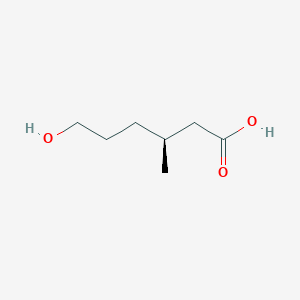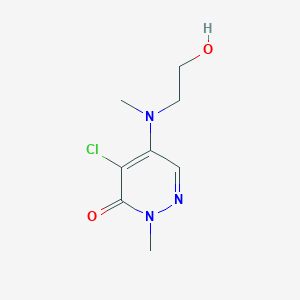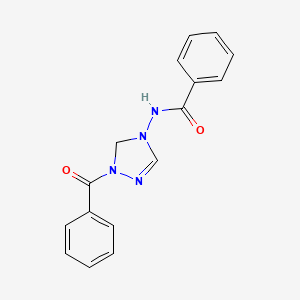
N-(1-Benzoyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Benzoyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring fused with benzamide and benzoyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of N-(1-Benzoyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 1,2,4-triazole derivatives with benzoyl chloride and benzamide under specific conditions. One common method includes the use of 3-amino-1,2,4-triazole as a starting material, which undergoes acylation with benzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
N-(1-Benzoyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzoyl or benzamide groups.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific hydrogen atoms on the ring. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.
Aplicaciones Científicas De Investigación
N-(1-Benzoyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic targets.
Mecanismo De Acción
The mechanism of action of N-(1-Benzoyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets within cells. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This can lead to the inhibition of certain biological pathways, such as those involved in cell proliferation or inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules.
Comparación Con Compuestos Similares
N-(1-Benzoyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide can be compared with other 1,2,4-triazole derivatives, such as:
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, also containing a triazole ring but with distinct functional groups that confer its unique mechanism of action. The uniqueness of this compound lies in its specific combination of benzoyl and benzamide groups, which contribute to its distinct chemical and biological properties.
Propiedades
| 106875-46-1 | |
Fórmula molecular |
C16H14N4O2 |
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
N-(2-benzoyl-3H-1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C16H14N4O2/c21-15(13-7-3-1-4-8-13)18-19-11-17-20(12-19)16(22)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,21) |
Clave InChI |
GDPLIMMKERIUDT-UHFFFAOYSA-N |
SMILES canónico |
C1N(C=NN1C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


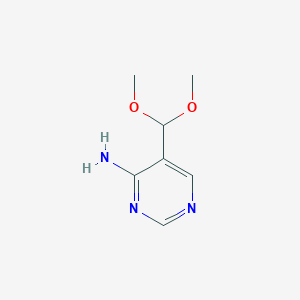
![9H-Purine-9-propanenitrile, 6-[(phenylmethoxy)amino]-](/img/structure/B12928583.png)


